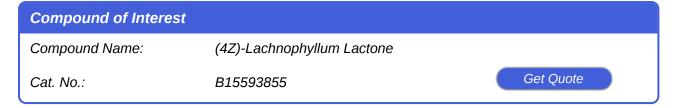


(4Z)-Lachnophyllum Lactone: A Technical Guide on its Phytotoxic and Antifungal Properties

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the phytotoxic and antifungal activities of **(4Z)-Lachnophyllum lactone**, a naturally occurring acetylenic furanone. The document summarizes key quantitative data, details experimental protocols for its evaluation, and visualizes workflows and proposed mechanisms of action. This information is intended to support further research and development of this compound for potential applications in agriculture and medicine.

Quantitative Bioactivity Data

The biological activities of **(4Z)-Lachnophyllum lactone** have been quantified against various plant and fungal species. The following tables summarize the reported inhibitory concentrations and effects.

Phytotoxic Activity

(4Z)-Lachnophyllum lactone has demonstrated significant phytotoxic effects, particularly against parasitic weeds.



Target Species	Parameter	Concentration	% Inhibition	Reference
Cuscuta campestris	IC50	24.8 μg/mL	50%	[1][2][3]
Cuscuta campestris	Seedling Growth	0.1 mM	32.17 ± 4.64%	[4]
Cuscuta campestris	Seedling Growth	0.3 mM	~85%	[4][5][6][7]
Cuscuta campestris	Seedling Growth	1 mM	97.04 ± 1.58%	[4]
Orobanche minor	Radicle Growth	0.3 mM	>70%	[5][6][7]
Orobanche minor	Radicle Growth	1 mM	83.87 ± 0.51%	[4]
Phelipanche ramosa	Radicle Growth	0.3 mM	>40%	[5][6][7]
Phelipanche ramosa	Radicle Growth	1 mM	80.73 ± 2.58%	[4]
Conyza bonariensis	Seed Germination	0.1 mM	High	[5][6][7]
Lactuca sativa	-	-	Active	[1]
Agrostis stolonifera	-	-	Active	[1]
Lemna paucicostata	-	-	Active	[1]

Antifungal Activity

The compound has also shown inhibitory effects against several fungal species, including significant post-harvest pathogens.



Target Fungi	Parameter	Concentration	Reference
Verticillium dahliae	Mycelial Growth	1 mM	[5][6][7]
Colletotrichum acutatum	-	-	[1][2]
Colletotrichum gloeosporioides	-	-	[1][2]
Colletotrichum fragariae	-	-	[1][2]
Penicillium digitatum	-	-	[1]
Pyricularia oryzae	-	-	[1]
Aspergillus niger	MIC	32-64 μg/mL	[3]
Cladosporium sp.	MIC	32-64 μg/mL	[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections describe the key experimental protocols used to assess the bioactivity of **(4Z)-Lachnophyllum lactone**.

Bioactivity-Guided Fractionation and Isolation

The isolation of **(4Z)-Lachnophyllum lactone** from plant sources like Conyza bonariensis is typically achieved through bioactivity-guided fractionation.

Protocol:

- Extraction: Plant material is extracted with a solvent such as dichloromethane.
- Initial Screening: The crude extract is tested for phytotoxic or antifungal activity.
- Fractionation: The active extract is subjected to chromatographic separation (e.g., column chromatography) to yield several fractions.



- Bioassay of Fractions: Each fraction is tested for biological activity to identify the most potent fractions.
- Isolation and Identification: The active fraction undergoes further purification (e.g., preparative TLC, HPLC) to isolate the pure compound. The structure of the isolated compound is then elucidated using spectroscopic methods like 1H NMR and ESI-MS.[1][2]



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Bioactivity-guided isolation of (4Z)-Lachnophyllum lactone.

Phytotoxicity Assays

This in vitro assay is used to determine the effect of the compound on the seedling growth of the parasitic plant Cuscuta campestris.[1][2]

Protocol:

- Seed Scarification: Cuscuta campestris seeds are scarified to facilitate germination.
- Preparation of Test Solutions: (4Z)-Lachnophyllum lactone is dissolved in a suitable solvent (e.g., DMSO) and then diluted with sterilized distilled water to the desired



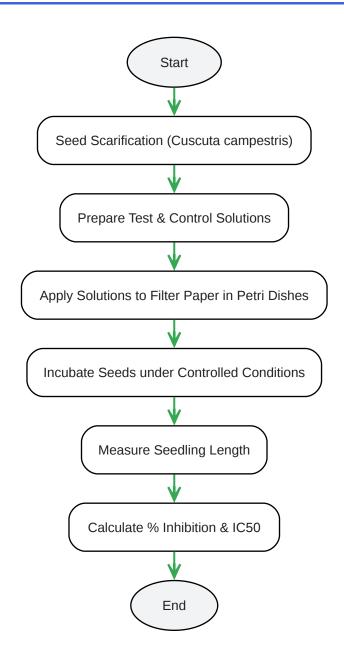




concentrations. A control solution containing the same concentration of the solvent is also prepared.

- Treatment Application: Aliquots of the test and control solutions are applied to filter paper discs in petri dishes.
- Incubation: Scarified seeds are placed on the treated filter paper. The petri dishes are sealed and incubated under controlled conditions (e.g., specific temperature and light cycle).
- Data Collection: After a set period (e.g., six days), the seedling length is measured.
- Analysis: The percentage of growth inhibition is calculated by comparing the seedling length in the treatment groups to the control group. The IC50 value is determined from a doseresponse curve.





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Workflow for Cuscuta campestris seedling growth inhibition assay.

Antifungal Assays

This method is commonly used to evaluate the effect of a compound on the growth of filamentous fungi.

Protocol:

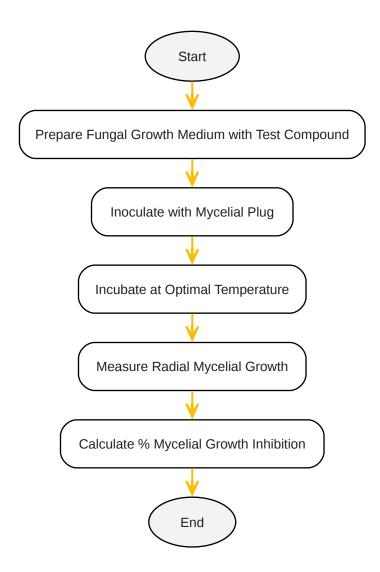
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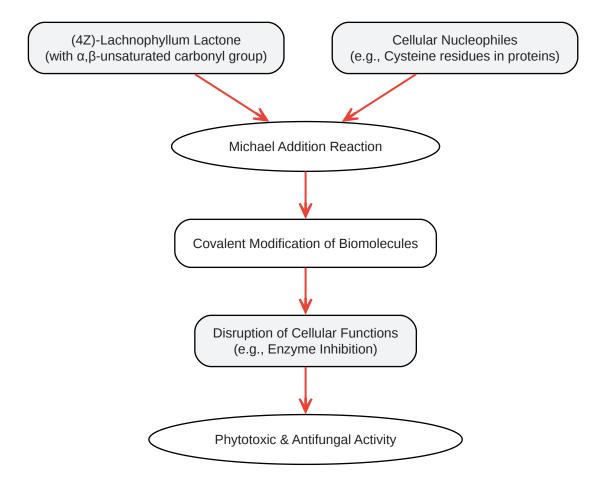


- Medium Preparation: A suitable growth medium (e.g., Potato Dextrose Agar) is prepared and amended with the test compound at various concentrations. A control medium without the compound is also prepared.
- Inoculation: A mycelial plug of the test fungus is placed at the center of each agar plate.
- Incubation: The plates are incubated at an optimal temperature for the specific fungus.
- Data Collection: The radial growth of the mycelium is measured at regular intervals until the mycelium in the control plate reaches the edge.
- Analysis: The percentage of mycelial growth inhibition is calculated relative to the control.









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